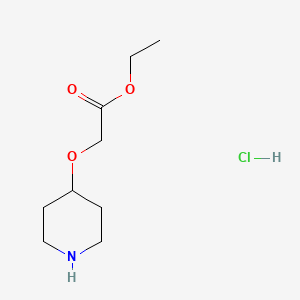

Ethyl (piperidin-4-yloxy)-acetate hydrochloride

Description

Ethyl (piperidin-4-yloxy)-acetate hydrochloride (CAS: 1803589-30-1) is a piperidine derivative featuring an ethyl ester group linked via an oxygen atom to the 4-position of the piperidine ring. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.69 g/mol. The compound’s structure combines a piperidine core with an ethoxyacetate side chain, making it a versatile intermediate in medicinal chemistry and drug synthesis.

Properties

IUPAC Name |

ethyl 2-piperidin-4-yloxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)7-13-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFUEMZJCKRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781262 | |

| Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209112-79-8 | |

| Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (piperidin-4-yloxy)-acetate hydrochloride typically involves the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the ethyl chloroacetate, resulting in the formation of ethyl (piperidin-4-yloxy)-acetate. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Substitution Reactions

Ethyl (piperidin-4-yloxy)-acetate hydrochloride participates in nucleophilic substitution reactions, primarily at the piperidine nitrogen or ester group.

Example :

Reaction with 4-cyanobenzoyl chloride under alkaline conditions yields an amide derivative. This involves deprotonation of the piperidine nitrogen by triethylamine, followed by acyl substitution:

Conditions :

-

Solvent: Ethyl acetate or dichloromethane

-

Temperature: 0–25°C

Condensation with Hydroxylamine

The compound undergoes condensation with hydroxylamine hydrochloride to form hydroxamic acid derivatives, critical for metal-chelating therapeutics.

Reaction Pathway :

Key Steps :

-

Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups using H<sub>2</sub>SO<sub>4</sub>/ethanol.

-

Condensation : Stirring with hydroxylamine hydrochloride and triethylamine at 20–25°C for 17 hours.

Product : Ethyl [Z]-(S)-[[1-[2-[[4-(amino-hydroximino-methyl)benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetate

Transesterification

The ethyl ester group is susceptible to transesterification under acidic or basic conditions.

Example :

Conversion of tert-butyl esters to ethyl esters using H<sub>2</sub>SO<sub>4</sub> in ethanol:

Conditions :

-

Temperature: Reflux (70–80°C)

-

Catalyst: Concentrated H<sub>2</sub>SO<sub>4> (1–2 equiv.)

Yield : >90%

Key Reaction Data Table

Stability and Handling

Biological Activity

Ethyl (piperidin-4-yloxy)-acetate hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine moiety, which is known for its significant role in various biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Antiviral Activity

Research has highlighted the antiviral potential of compounds containing piperidine derivatives. For instance, a study indicated that certain piperidine-based compounds exhibited remarkable inhibitory effects against influenza viruses, with effective concentrations (EC50) as low as 0.05 μM . This suggests that this compound may share similar antiviral properties.

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza Virus | 0.05 | 160,000 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

This compound has also been investigated for its anticancer properties. A related study on piperidine derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and inhibition of specific kinases . The compound's structure may contribute to its efficacy against cancer cells.

Table 2: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung Carcinoma) | 0.71 |

| Compound B | MCF7 (Breast Adenocarcinoma) | 0.76 |

| This compound | TBD | TBD |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Viral Entry : Similar compounds have been shown to block viral entry by interacting with cellular receptors involved in viral infection .

- Apoptosis Induction : Piperidine derivatives can activate apoptotic pathways in cancer cells, leading to cell death .

- Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of key kinases involved in cancer progression, such as Aurora kinases and EGFR .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- Study on Influenza Virus Inhibition : A derivative demonstrated significant antiviral activity with an EC50 value of 0.05 µM against multiple strains of influenza, indicating a promising avenue for further research into this compound's antiviral capabilities .

- Anticancer Studies : Research focusing on various piperidine compounds revealed their ability to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.

Scientific Research Applications

Drug Development

Ethyl (piperidin-4-yloxy)-acetate hydrochloride is utilized in the synthesis of various pharmacologically active compounds. Its structure allows it to serve as a versatile intermediate in the development of drugs targeting multiple diseases, including cancer and neurological disorders.

- Cancer Therapy : Piperidine derivatives, including those related to ethyl (piperidin-4-yloxy)-acetate, have shown potential anticancer activity. Recent studies indicate that modifications of piperidine structures can enhance cytotoxicity against tumor cells, suggesting their use in developing novel anticancer agents .

- Neurological Disorders : The compound is being explored for its role in enhancing the efficacy of drugs targeting Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing symptoms of cognitive decline .

Synthesis of Bioactive Compounds

This compound serves as a key building block in synthesizing various bioactive compounds. Its piperidine moiety is essential for creating complex molecular structures that exhibit biological activity.

Chiral Optimization

The compound is employed in chiral optimization processes for synthesizing enantiomerically pure drugs. The piperidine ring enhances the interaction with biological targets, improving the pharmacological profile of the resulting compounds .

Integrin Antagonists

Research indicates that derivatives of ethyl (piperidin-4-yloxy)-acetate can be designed to target integrins, which are vital in cell adhesion and signaling pathways involved in various diseases, including cancer and autoimmune disorders .

Biocidal Properties

Recent advancements have highlighted the biocidal properties of piperidine derivatives, including this compound. These compounds have demonstrated effectiveness against fungal strains by inhibiting chitin synthase, thus suppressing fungal growth . This application is particularly relevant in agricultural settings and for developing antifungal agents.

Case Study: Anticancer Activity

A study investigating a series of piperidine derivatives found that those incorporating ethyl (piperidin-4-yloxy)-acetate exhibited enhanced cytotoxic effects on various cancer cell lines compared to traditional chemotherapeutics . The mechanism involved increased apoptosis induction and disruption of cancer cell metabolism.

Case Study: Neurological Applications

In another research effort focused on Alzheimer’s treatment, a derivative of ethyl (piperidin-4-yloxy)-acetate was shown to improve cognitive function in animal models by effectively inhibiting cholinesterase enzymes . This finding supports the potential for developing new therapeutic strategies using this compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

Ether vs. Direct Bonding :

- The target compound contains an ether linkage (piperidin-4-yloxy), which increases polarity compared to analogs like Ethyl 2-(piperidin-4-yl)acetate hydrochloride, where the acetate is directly bonded to the piperidine ring. This ether group may enhance solubility in polar solvents .

Ketone Functionalization :

- Ethyl 4-piperidone-3-carboxylate hydrochloride includes a ketone group at the piperidine-4-position, which significantly alters reactivity (e.g., susceptibility to nucleophilic attacks) and raises its melting point to 172–175°C .

Substituent Effects :

- Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride has a methyl group at the piperidine-3-position, introducing steric hindrance that could affect binding affinity in biological systems compared to the unsubstituted target compound .

Molecular Weight Trends: The target compound’s molecular weight (223.69 g/mol) is higher than non-oxygenated analogs (e.g., Ethyl piperidine-4-carboxylate hydrochloride at 193.67 g/mol), reflecting the additional oxygen atom in its structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (piperidin-4-yloxy)-acetate hydrochloride, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, reacting 4-hydroxypiperidine with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetonitrile yields the ester intermediate. Subsequent hydrochloride salt formation is achieved using HCl gas in ethyl acetate . To maximize yields, stoichiometric ratios of reagents should be optimized (e.g., 1:1.2 molar ratio of piperidine derivative to ethyl chloroacetate), and inert gas purging (N₂/Ar) can minimize oxidation side reactions.

Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (C₉H₁₈ClNO₂, [M+H]⁺ = 208.0975). Complement with ¹H/¹³C NMR: key signals include the ethyl ester quartet (δ ~4.1 ppm for CH₂CH₃) and piperidine ring protons (δ ~2.8–3.6 ppm). IR spectroscopy can validate ester carbonyl stretching (~1740 cm⁻¹). X-ray crystallography (e.g., SHELX refinement ) is recommended for absolute configuration confirmation if single crystals are obtained.

Q. What are the solubility properties of this compound in common laboratory solvents, and how does pH affect stability?

- Methodology : Solubility testing in DMSO, water, ethanol, and dichloromethane shows high solubility in polar aprotic solvents (>50 mg/mL in DMSO). Aqueous solubility increases under acidic conditions (pH < 3) due to protonation of the piperidine nitrogen. Stability studies (HPLC monitoring over 24–72 hours) indicate degradation at pH > 7, likely via ester hydrolysis. Store at 2–8°C in desiccated conditions to prevent deliquescence .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for X-ray studies?

- Methodology : Slow evaporation from a 1:1 ethanol/water mixture at 4°C promotes crystal growth. Seed crystals can be introduced to overcome nucleation issues. For SHELX refinement , collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. If twinning occurs, use the HKL-3000 suite for data integration and scaling.

Q. What analytical strategies resolve contradictions in purity assessments between HPLC, NMR, and elemental analysis?

- Methodology : Discrepancies often arise from residual solvents or counterion variability. Cross-validate with:

- HPLC-DAD/MS : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities >0.1%.

- TGA/DSC : Confirm hygroscopicity and rule out hydrate formation.

- Ion chromatography : Quantify chloride content (theoretical: 17.1% Cl⁻). Adjust synthetic protocols if deviations exceed ±2% .

Q. How does the compound’s stability under accelerated thermal stress (40–60°C) inform storage and handling protocols?

- Methodology : Conduct forced degradation studies by heating samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., free piperidine or acetic acid derivatives). Arrhenius modeling predicts shelf life: at 25°C, stability is >12 months if moisture is <5% (Karl Fischer titration). Use amber vials with PTFE-lined caps to prevent light/oxygen exposure .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The piperidine nitrogen (HOMO-rich) is prone to electrophilic attack, while the ester carbonyl (LUMO-rich) may undergo nucleophilic addition. Solvent effects (PCM model) improve accuracy for reaction simulations in ethanol/water systems .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous or organic reaction systems?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and skin irritation . For spills, neutralize with sodium bicarbonate before disposal. Avoid mixing with strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition. Emergency eye wash and shower stations must be accessible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.